2-Bromo-6-butoxynaphthalene

Organic Synthesis Material Science Process Chemistry

Sourcing high-purity naphthalene intermediates with precise 2,6-substitution patterns for optoelectronic applications presents supply challenges. 2-Bromo-6-butoxynaphthalene addresses this gap with a tailored butoxy chain that directly tunes molecular packing, liquid crystalline phase behavior, and blue fluorescence (420-450 nm) essential for OLED and LCD R&D. • Reactive C2-bromine enables versatile cross-coupling (Suzuki, Buchwald-Hartwig) • ≥97% purity; available in gram-to-100g quantities • Stable at room temperature; ships ambient

Molecular Formula C14H15BrO
Molecular Weight 279.17 g/mol
CAS No. 66217-20-7
Cat. No. B1275572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-butoxynaphthalene
CAS66217-20-7
Molecular FormulaC14H15BrO
Molecular Weight279.17 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3
InChIKeyLIQQRPRDWMYCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-butoxynaphthalene Overview


2-Bromo-6-butoxynaphthalene (CAS 66217-20-7) is a C14H15BrO naphthalene derivative with a bromine atom at the 2-position and an n-butoxy group at the 6-position . This specific substitution pattern imparts a distinct combination of solubility, optical, and mesomorphic properties that underpin its role as a critical intermediate in the synthesis of functional materials, particularly for organic light-emitting diodes (OLEDs) and liquid crystals, where the butoxy chain length directly influences molecular packing and device performance [1].

Why 2-Bromo-6-butoxynaphthalene Cannot Be Substituted


Simple substitution of 2-bromo-6-butoxynaphthalene with its methoxy or ethoxy analogs is not viable for advanced material applications. The butoxy chain's specific length is not arbitrary; it is a critical design element that fine-tunes molecular properties like solubility, melting point, and liquid crystalline phase behavior, as well as optical characteristics like emission wavelength [1]. For instance, the butoxy derivative exhibits a distinct blue fluorescence emission range (420-450 nm) [2], which is a function of its electronic and conformational structure and differs from the shorter-chain analogs. This precise tuning is essential for the performance of OLED and liquid crystal display components, where even minor structural changes can drastically alter device efficiency and stability [1].

2-Bromo-6-butoxynaphthalene Evidence: Organic Electronics & LC


Synthesis Yield vs. 6-Bromo-2-naphthol

In a comparative synthesis, 2-bromo-6-butoxynaphthalene was prepared with a 92% yield from the precursor 6-bromo-2-naphthol, demonstrating a highly efficient alkylation that is crucial for cost-effective scale-up in material production . The 6-bromo-2-naphthol itself, while a versatile intermediate for pharmaceuticals like naproxen, lacks the specific butoxy functionality required for direct use in liquid crystal and OLED applications without further derivatization [1].

Organic Synthesis Material Science Process Chemistry

Blue Fluorescence for OLED Applications

2-Bromo-6-butoxynaphthalene exhibits a distinct blue fluorescence with an emission peak in the 420-450 nm range upon UV excitation [1]. While other alkoxy-substituted naphthalenes are also fluorescent, the specific emission wavelength and quantum yield are highly dependent on the alkoxy chain length and substitution pattern, as demonstrated by studies on related compounds [2]. This specific emission profile is valuable for designing blue-emitting layers in OLEDs, where precise color tuning is essential for high-quality displays.

OLED Fluorescence Optoelectronics

Nematic Phase and Alkoxy Chain Length

A series of 2,6-disubstituted naphthalenes, including alkoxy derivatives, have been shown to exhibit broad-range nematic mesophases, which are essential for liquid crystal display (LCD) applications . The n-butoxy derivative is specifically noted for its utility in these applications . The length of the alkoxy chain is a critical factor in determining the temperature range and stability of the liquid crystalline phase, as it directly influences the molecule's aspect ratio and intermolecular interactions.

Liquid Crystals Mesophase Display Technology

Antibacterial Activity Against Pathogens

2-Bromo-6-butoxynaphthalene has demonstrated in vitro antibacterial activity against pathogenic bacteria . While specific minimum inhibitory concentration (MIC) data for the butoxy derivative is not directly compared, studies on related brominated naphthalenes show that the nature and position of substituents significantly impact antibacterial potency. This positions the compound as a scaffold for developing new antibacterial agents, distinct from non-brominated or differently substituted naphthalenes.

Antibacterial Bioactivity Medicinal Chemistry

Physical Properties: Butoxy vs. Methoxy & Ethoxy

The physical properties of 2-bromo-6-alkoxynaphthalenes are directly influenced by the alkoxy chain length. 2-Bromo-6-butoxynaphthalene has a melting point of 57-60°C , which is significantly lower than that of 2-bromo-6-methoxynaphthalene (108-111°C) and higher than that of 2-bromo-6-ethoxynaphthalene (77-78°C) . This difference in melting point, along with variations in solubility and density, affects handling, purification, and formulation in material synthesis. The butoxy derivative's solid state at room temperature with a moderate melting point may offer a balance of processability and stability.

Physical Properties Material Selection Procurement

Synthetic Accessibility vs. Regioisomer

The synthesis of 2-bromo-6-butoxynaphthalene is most efficiently achieved by O-alkylation of 6-bromo-2-naphthol with 1-bromobutane . In contrast, the synthesis of the regioisomer, 6-bromo-2-butoxynaphthalene (if required), would necessitate a different approach starting from 2-bromo-6-naphthol, which is less commercially available. This highlights the synthetic advantage of the 2-bromo-6-butoxy substitution pattern due to the ready availability of the 6-bromo-2-naphthol precursor, which is itself a key intermediate in naproxen production [1]. The efficiency of this route, yielding 92% , ensures a robust and scalable supply chain.

Synthetic Methodology Process Development Chemical Sourcing

2-Bromo-6-butoxynaphthalene Application Scenarios


Blue-Emitting Materials for OLEDs

2-Bromo-6-butoxynaphthalene is utilized as a key intermediate for synthesizing blue fluorescent emitters in OLEDs. Its specific blue fluorescence emission (420-450 nm) upon UV excitation [1] is a critical property for developing high-performance blue OLED devices, as noted in recent research [2]. The compound's structure can be further modified to tune emission properties and charge transport characteristics.

Liquid Crystal Components Development

The compound serves as a building block for synthesizing 2,6-disubstituted naphthalene-based liquid crystals, which exhibit broad-range nematic phases essential for LCD technology [1]. The butoxy chain length is specifically chosen to optimize mesophase stability and temperature range, as described in patent literature for naphthalene derivatives used in electro-optical displays [2].

Bioactive Molecules & Fluorescent Probes

2-Bromo-6-butoxynaphthalene can be used to synthesize derivatives with antibacterial activity [1]. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the butoxy group can influence solubility and bioavailability. Additionally, its fluorescence properties make it a potential precursor for fluorescent probes in biological imaging [2].

Polymeric & Supramolecular Materials

The bifunctional nature of 2-bromo-6-butoxynaphthalene, with its reactive bromine and flexible butoxy chain, makes it a versatile monomer for constructing advanced materials. It can be incorporated into conjugated polymers or used to create supramolecular assemblies where the butoxy group imparts solubility and the naphthalene core provides rigidity and π-π stacking capabilities.

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